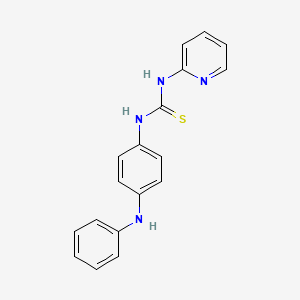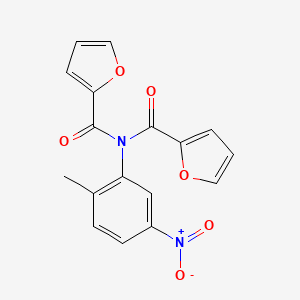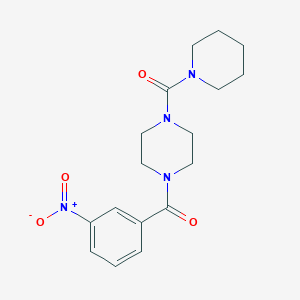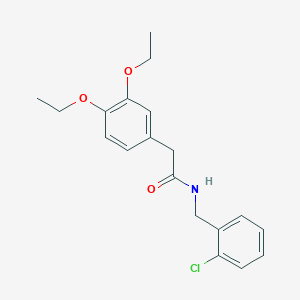![molecular formula C17H18N2O4 B5772197 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as MMBA, is a synthetic compound that has been studied for its potential therapeutic applications. MMBA belongs to the class of benzohydrazide derivatives and has been found to exhibit significant biological activity.
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood. However, it has been proposed that 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory cytokines. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit significant biological activity, making it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, there are also limitations to using 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide and its potential for clinical applications. Additionally, there is interest in developing new derivatives of 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide with improved biological activity and selectivity. Overall, 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is a promising compound with significant potential for future research and development.
Synthesemethoden
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide can be synthesized by the reaction of 4-methoxyphenylhydrazine with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
3-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-6-12(7-9-14)10-16(20)18-19-17(21)13-4-3-5-15(11-13)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQNYYYKBAUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)

![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)

![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)


![3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5772217.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)